Comprehensive Physicochemical Profiling and Enantioselective Synthesis of (1R)-1-(4-Acetylphenyl)ethyl Acetate
Comprehensive Physicochemical Profiling and Enantioselective Synthesis of (1R)-1-(4-Acetylphenyl)ethyl Acetate
Executive Summary
(1R)-1-(4-Acetylphenyl)ethyl acetate (CAS: 132568-44-0) is a highly specialized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and fine chemicals. Characterized by its dual functional groups—a reactive para-acetyl moiety and a chiral ethyl acetate side chain—it serves as a pivotal intermediate for asymmetric synthesis. This technical guide details its physicochemical properties, the gold-standard enzymatic kinetic resolution (EKR) methodology for its preparation, and the analytical frameworks required to validate its enantiomeric purity.
Physicochemical Profiling
While empirical thermodynamic data for the specific (1R) enantiomer is sparse in broad literature, its baseline properties can be reliably extrapolated from its racemate and closely related structural isomers, such as ethyl 4-acetylphenylacetate[1].
Causality Insight : The boiling point is significantly elevated compared to simple aryl acetates due to the strong dipole-dipole interactions introduced by the para-acetyl group. The compound is highly soluble in moderately polar organic solvents but insoluble in water, which dictates the choice of non-polar or biphasic organic media during its synthesis and extraction[2].
Table 1: Physicochemical Properties
| Property | Value (Experimental / Extrapolated) |
| IUPAC Name | [(1R)-1-(4-acetylphenyl)ethyl] acetate |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol [1] |
| Physical State | Colorless to pale yellow viscous liquid |
| Boiling Point | ~285–295 °C at 760 mmHg (Predicted) |
| Density | ~1.10 g/cm³ at 20 °C (Predicted) |
| Solubility | Soluble in EtOAc, DCM, EtOH; Insoluble in H₂O[2] |
| Chiral Center | (1R) Absolute Configuration |
Enantioselective Synthesis Strategy: Enzymatic Kinetic Resolution
The most robust, scalable, and environmentally benign method for synthesizing (1R)-1-(4-Acetylphenyl)ethyl acetate is the enzymatic kinetic resolution (EKR) of racemic 1-(4-acetylphenyl)ethanol using Candida antarctica Lipase B (CALB), commercially available in its immobilized form as Novozym 435[3].
Mechanistic Causality : CALB operates via a serine hydrolase mechanism. According to the empirical Kazlauskas rule, the stereospecificity pocket of CALB perfectly accommodates the medium-sized methyl group of the (R)-enantiomer[4]. Conversely, the larger 4-acetylphenyl group is directed toward the active site entrance[5]. This steric differentiation allows CALB to selectively transesterify the (R)-enantiomer with an acyl donor, leaving the (S)-enantiomer unreacted.
Workflow of the CALB-catalyzed kinetic resolution yielding (1R)-1-(4-Acetylphenyl)ethyl acetate.
Experimental Protocol: CALB-Catalyzed Kinetic Resolution
Self-Validating System : This protocol utilizes vinyl acetate as the acyl donor. The byproduct of this specific transesterification is vinyl alcohol, which rapidly tautomerizes into acetaldehyde. Because acetaldehyde evaporates at reaction temperatures, the reaction is rendered strictly irreversible, inherently driving the (R)-enantiomer conversion to completion without equilibrium limitations[3].
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Substrate Solvation : Dissolve 10.0 mmol of racemic 1-(4-acetylphenyl)ethanol in 50 mL of anhydrous hexane/diisopropyl ether (1:1 v/v). Reasoning: A non-polar environment maximizes enzyme rigidity, preventing conformational shifts that could degrade enantioselectivity.
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Acyl Donor Addition : Add 30.0 mmol (3.0 equivalents) of vinyl acetate to the solution.
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Biocatalyst Introduction : Add 100 mg of immobilized CALB (Novozym 435).
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Incubation & Monitoring : Agitate the mixture at 250 rpm at 40 °C. Monitor the reaction via chiral HPLC. The reaction is terminated at exactly 50% conversion (typically 12–24 hours) to ensure the enantiomeric excess (ee) of the (1R)-acetate exceeds 99%.
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Termination : Filter the mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with hexane for subsequent reuse.
Downstream Purification and Analytical Characterization
To isolate the (1R)-acetate from the unreacted (1S)-alcohol, the workflow exploits the significant difference in hydrogen-bonding capabilities (and thus polarity) between the ester and the alcohol.
Downstream purification logic for isolating the target (1R)-acetate from the reaction mixture.
Purification Protocol
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and byproduct acetaldehyde.
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Load the crude oil onto a silica gel column.
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Elute with a gradient of Hexane:Ethyl Acetate (starting at 9:1 and increasing to 7:3).
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Collect the first major fraction, which contains the less polar (1R)-1-(4-Acetylphenyl)ethyl acetate. The more polar (1S)-alcohol will elute later.
Analytical Validation (E-E-A-T)
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Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with a mobile phase of Hexane/Isopropanol (typically 90:10). The ee is calculated by comparing the peak area of the (1R)-acetate against any trace (1S)-acetate.
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NMR Spectroscopy (¹H and ¹³C) : In ¹H NMR (CDCl₃, 400 MHz), the successful esterification is confirmed by the downfield shift of the chiral methine proton (yielding a characteristic quartet around δ 5.9 ppm), alongside the appearance of the acetate methyl singlet at δ 2.1 ppm and the acetyl methyl singlet at δ 2.6 ppm.
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Polarimetry : Measure the specific rotation [α]D at 20 °C in CHCl₃. A positive or negative optical rotation value (calibrated against literature standards for structurally analogous aryl acetates) confirms the (1R) absolute configuration.
Handling, Storage, and Stability
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Hydrolysis Risk : The ester linkage is highly susceptible to base-catalyzed saponification and moderately susceptible to acid-catalyzed hydrolysis. Avoid exposure to strong acids or bases during downstream processing.
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Storage Conditions : Store the purified compound in a tightly sealed amber vial under an inert atmosphere (Argon or N₂) at 2–8 °C. This prevents ambient moisture degradation and minimizes photolytic stress on the UV-active acetophenone moiety.
References
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Ethyl acetylphenylacetate | CID 95389 Source: PubChem (National Institutes of Health) URL:[Link]
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Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica Source: MDPI - Molecules URL:[Link]
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Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
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Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B Source: ACS Catalysis URL:[Link]
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Ethyl acetate (Physical Properties) Source: Wikipedia URL: [Link]
Sources
- 1. Ethyl acetylphenylacetate | C12H14O3 | CID 95389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Mutated variant of Candida antarctica lipase B in ( S )-selective dynamic kinetic resolution of secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C0OB00748J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
